molecular formula C14H8ClFN2 B11860297 5-Chloro-2-(3-fluorophenyl)-1,6-naphthyridine

5-Chloro-2-(3-fluorophenyl)-1,6-naphthyridine

Cat. No.: B11860297
M. Wt: 258.68 g/mol
InChI Key: SFHPSPGLBYXXNX-UHFFFAOYSA-N
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Description

5-Chloro-2-(3-fluorophenyl)-1,6-naphthyridine is a heterocyclic aromatic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of a naphthyridine ring system substituted with a chloro group at the 5-position and a fluorophenyl group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-(3-fluorophenyl)-1,6-naphthyridine typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which involves the cross-coupling of a boronic acid derivative with a halogenated naphthyridine under palladium catalysis . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-(3-fluorophenyl)-1,6-naphthyridine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the chloro or fluoro positions using reagents like sodium methoxide or ammonia.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of naphthyridine oxides.

    Reduction: Formation of reduced naphthyridine derivatives.

    Substitution: Formation of substituted naphthyridine compounds.

Scientific Research Applications

5-Chloro-2-(3-fluorophenyl)-1,6-naphthyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Chloro-2-(3-fluorophenyl)-1,6-naphthyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-2-(3-fluorophenyl)-1,6-naphthyridine is unique due to its naphthyridine ring system, which imparts distinct chemical and biological properties compared to other similar compounds

Biological Activity

5-Chloro-2-(3-fluorophenyl)-1,6-naphthyridine is a heterocyclic compound belonging to the naphthyridine class, characterized by its unique structural features that contribute to its diverse biological activities. This article explores the compound's biological activity, focusing on its pharmacological potential, mechanisms of action, and related research findings.

Structural Overview

The compound features a naphthyridine core with a chlorine atom at the 5-position and a 3-fluorophenyl group at the 2-position. This specific arrangement influences its chemical reactivity and biological interactions, making it a subject of interest in medicinal chemistry .

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

  • Antimicrobial Activity : Similar to other naphthyridine derivatives, this compound has demonstrated antibacterial properties against various pathogens. Studies have shown that naphthyridine derivatives can be effective against multidrug-resistant strains of bacteria .
  • Anticancer Potential : The compound is being investigated for its anticancer properties. Preliminary studies suggest that it may interact with specific molecular targets involved in cancer progression, potentially leading to therapeutic applications .
  • Neurological Effects : Compounds within the naphthyridine family have been noted for their neuroprotective effects. This aspect is particularly relevant for developing treatments for neurodegenerative diseases .

The mechanisms through which this compound exerts its biological effects are still under investigation. However, some key points include:

  • Enzyme Interaction : The compound may modulate the activity of certain enzymes, affecting metabolic pathways associated with disease states .
  • Receptor Modulation : It has been suggested that this compound could act as a modulator of specific receptors involved in various physiological processes, which may contribute to its therapeutic potential .

Comparative Analysis with Related Compounds

A comparative analysis of structurally similar compounds highlights varying degrees of biological activity. Below is a table summarizing these compounds:

Compound NameStructure FeaturesBiological Activity
5-Chloro-1,8-naphthyridin-2(1H)-oneChlorine at position 5; naphthyridinoneAntimicrobial and anticancer
6-Chloro-1,5-naphthyridin-2(1H)-oneChlorine at position 6; different ringAntiviral properties
7-Chloro-2,3-dihydro-1,8-naphthyridin-4(1H)-oneDihydro form; chlorine at position 7Potential CNS activity
4-Chloro-1,8-naphthyridin-2(1H)-oneChlorine at position 4; naphthyridinoneAntimicrobial activity

These compounds exhibit diverse biological activities due to their structural differences, emphasizing the importance of molecular design in drug development .

Case Studies and Research Findings

Several case studies have explored the biological activities of naphthyridine derivatives:

  • Antibacterial Efficacy : A study comparing various naphthyridine derivatives found that some exhibited superior antibacterial activity against Gram-positive and Gram-negative bacteria compared to traditional antibiotics like ciprofloxacin .
  • Anticancer Research : Investigations into the anticancer potential of related naphthyridines revealed promising results in vitro against various cancer cell lines, indicating that modifications in structure can enhance efficacy .
  • Neuroprotective Studies : Research into the neuroprotective properties of naphthyridines has shown potential in models of neurodegeneration, suggesting pathways for future therapeutic applications .

Properties

Molecular Formula

C14H8ClFN2

Molecular Weight

258.68 g/mol

IUPAC Name

5-chloro-2-(3-fluorophenyl)-1,6-naphthyridine

InChI

InChI=1S/C14H8ClFN2/c15-14-11-4-5-12(18-13(11)6-7-17-14)9-2-1-3-10(16)8-9/h1-8H

InChI Key

SFHPSPGLBYXXNX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)C2=NC3=C(C=C2)C(=NC=C3)Cl

Origin of Product

United States

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